
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes a phenoxy group and an acetate ester, making it a subject of interest in synthetic organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene with phenol in the presence of a suitable catalyst to form the phenoxy derivative. This intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted anthraquinone derivatives. These products have significant applications in various fields, including material science and pharmaceuticals .
科学的研究の応用
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group and the acetate ester play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene: A parent compound with similar structural features but lacking the phenoxy and acetate groups.
4-Phenoxy-9,10-dihydroanthracene: A derivative with a phenoxy group but without the acetate ester.
Anthraquinone: A simpler structure that serves as a building block for more complex derivatives
Uniqueness
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate is unique due to its combined phenoxy and acetate functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
80490-04-6 |
|---|---|
分子式 |
C22H14O5 |
分子量 |
358.3 g/mol |
IUPAC名 |
(9,10-dioxo-4-phenoxyanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H14O5/c1-13(23)26-17-11-12-18(27-14-7-3-2-4-8-14)20-19(17)21(24)15-9-5-6-10-16(15)22(20)25/h2-12H,1H3 |
InChIキー |
HELJGOUXTBFCMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)
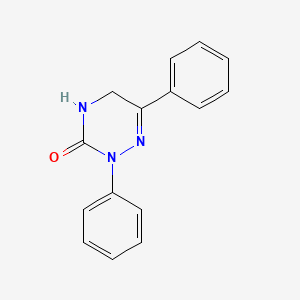
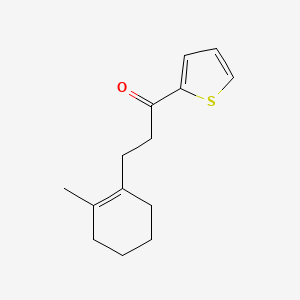
![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)
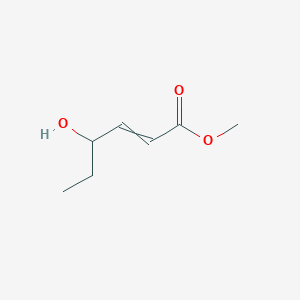

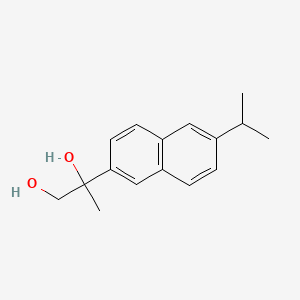
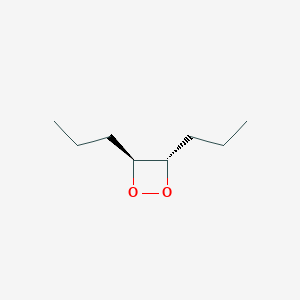
![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
